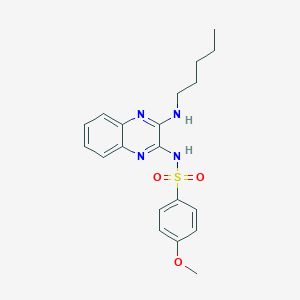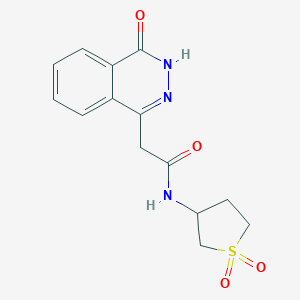
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and matrix metalloproteinases. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one in lab experiments is its high potency and selectivity towards its target enzymes. It also has low toxicity and is easily synthesized. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in combination therapy for cancer, as it has been shown to enhance the efficacy of chemotherapy drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Méthodes De Synthèse
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 2-hydroxyacetophenone with 3-methylpiperidine-1-carboxaldehyde, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
7-hydroxy-5-methoxy-8-[(3-methylpiperidin-1-yl)methyl]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-6-10-24(13-15)14-17-18(25)11-21(27-2)22-19(26)12-20(28-23(17)22)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,25H,6-7,10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRRRPUAENUYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpropyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357328.png)
![1-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357329.png)
![1-butyl-2-(3-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357330.png)
![Tert-butyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357333.png)
![Ethyl 4-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate](/img/structure/B357334.png)
![N-{3-[(4-fluorobenzyl)amino]-2-quinoxalinyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B357336.png)

![4'-amino-7-methyl-2-oxospiro[1H-indole-3,2'-6,7-dihydro-[1,3]benzodioxolo[6,5-a]quinolizine]-3'-carbonitrile](/img/structure/B357342.png)
![4,7-dimethyl-2-oxo-3-(2-oxo-2-{[2-(3-thienyl)ethyl]amino}ethyl)-2H-chromen-5-yl acetate](/img/structure/B357344.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B357345.png)
![(E)-4-oxo-4-(2-oxo-3'-thiophen-2-ylspiro[1H-indole-3,5'-4H-pyrazole]-1'-yl)but-2-enoic acid](/img/structure/B357346.png)
![(E)-4-[3'-(1,3-benzodioxol-5-yl)-2-oxospiro[1H-indole-3,5'-4H-pyrazole]-1'-yl]-4-oxobut-2-enoic acid](/img/structure/B357352.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1H-imidazol-4-yl]ethyl}benzamide](/img/structure/B357353.png)
